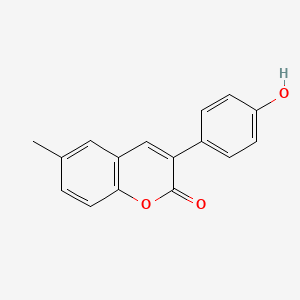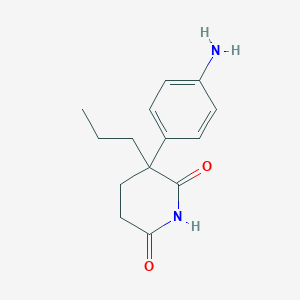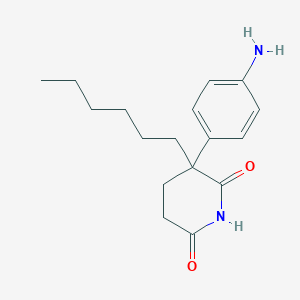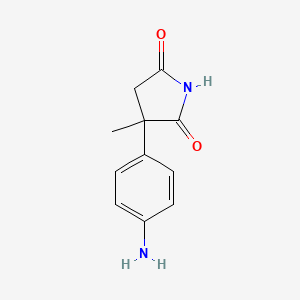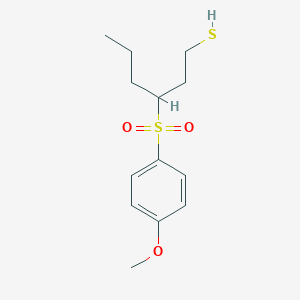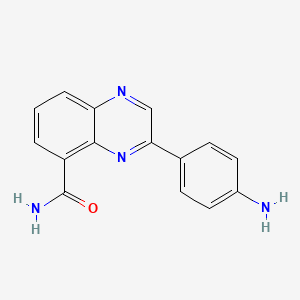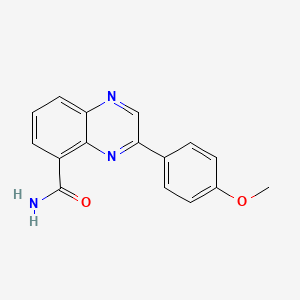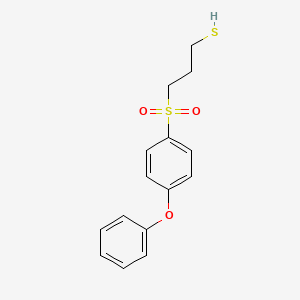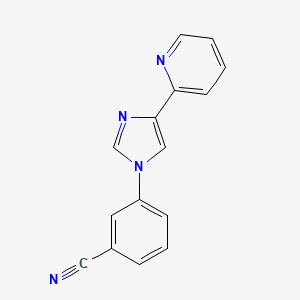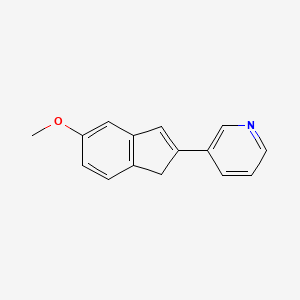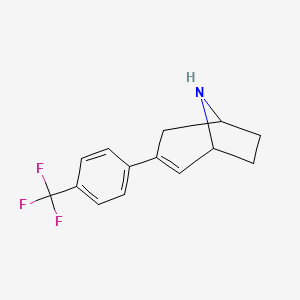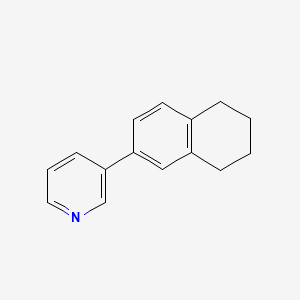
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a tetrahydronaphthalenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine and tetrahydronaphthalenyl moieties imparts unique chemical properties to the molecule, making it a valuable target for synthetic and application-oriented research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopyridine with 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction typically requires a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in an organic solvent like ethanol.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biological Studies: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, while the tetrahydronaphthalenyl group can enhance hydrophobic interactions with target proteins. These interactions can lead to the inhibition or activation of biological pathways, contributing to the compound’s therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Naphthalen-1-yl)pyridine: Lacks the tetrahydronaphthalenyl group, resulting in different chemical and biological properties.
3-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyridine: Similar structure but with the tetrahydronaphthalenyl group at a different position, leading to variations in reactivity and applications.
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine: The pyridine ring is substituted at a different position, affecting its chemical behavior.
Uniqueness
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine is unique due to the specific positioning of the tetrahydronaphthalenyl group, which influences its electronic and steric properties. This unique structure allows for distinct interactions with biological targets and chemical reagents, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1092522-77-4 |
|---|---|
Molekularformel |
C15H15N |
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
3-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridine |
InChI |
InChI=1S/C15H15N/c1-2-5-13-10-14(8-7-12(13)4-1)15-6-3-9-16-11-15/h3,6-11H,1-2,4-5H2 |
InChI-Schlüssel |
WGNJGUOGXBTDMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



